Tametraline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

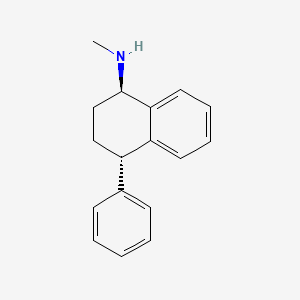

(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPZMLRGBVYQV-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200774 | |

| Record name | Tametraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52795-02-5 | |

| Record name | Tametraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52795-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tametraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052795025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tametraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMETRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440C8K5Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tametraline's Mechanism of Action on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Tametraline exerts its pharmacological effects by binding to and inhibiting the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the neuron. By blocking these transporters, this compound effectively increases the residence time and concentration of these neurotransmitters in the synapse, leading to enhanced and prolonged stimulation of postsynaptic adrenergic and dopaminergic receptors.

The (1R,4S) stereoisomeric configuration of this compound is essential for its potent activity as a norepinephrine reuptake inhibitor. It is a structural analogue of the selective serotonin reuptake inhibitor (SSRI) Sertraline, and comparative studies of their structures highlight the molecular determinants of monoamine transporter selectivity.

Signaling Pathway

The binding of this compound to NET and DAT initiates a cascade of events that ultimately modulates neuronal signaling. The increased availability of norepinephrine and dopamine in the synapse leads to greater activation of their respective postsynaptic receptors, which can be either G-protein coupled receptors (GPCRs) or ligand-gated ion channels. This can result in a variety of downstream effects, including the modulation of second messenger systems like cyclic AMP (cAMP) and inositol triphosphate (IP3), and the activation of various protein kinases, ultimately leading to changes in gene expression and neuronal function.

Quantitative Data

Table 1: Binding Affinity of this compound at Monoamine Transporters

| Target Transporter | Radioligand | Ki (nM) | Source |

| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | - |

| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | - |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | - |

Table 2: Functional Inhibition of Monoamine Reuptake by this compound

| Target Transporter | Substrate | IC50 (nM) | Source |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | Data Not Available | - |

| Dopamine Transporter (DAT) | [3H]Dopamine | Data Not Available | - |

| Serotonin Transporter (SERT) | [3H]Serotonin | Data Not Available | - |

Experimental Protocols

The following sections detail the standard experimental methodologies used to determine the binding affinity and functional inhibitory activity of compounds like this compound at monoamine transporters.

In Vitro Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).

-

Membrane Preparation:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]Nisoxetine for NET or [3H]WIN 35,428 for DAT) is incubated with the prepared cell membranes.

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the transporter.

-

The reaction is incubated to equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

In Vitro Synaptosome Uptake Assays

Synaptosome uptake assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

-

Synaptosome Preparation:

-

Specific brain regions from rodents (e.g., striatum for DAT, cortex for NET) are dissected and homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.

-

The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) at a concentration near its Km.

-

The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a living, freely moving animal. This method can be used to assess the effects of a systemically administered compound like this compound on neurotransmitter levels.

-

Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rodent.

-

The animal is allowed to recover from the surgery.

-

-

Perfusion and Sampling:

-

On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Dialysate samples are collected at regular intervals to establish a baseline of extracellular neurotransmitter levels.

-

-

Drug Administration and Sample Collection:

-

This compound is administered systemically (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected to measure the change in extracellular norepinephrine and dopamine concentrations over time.

-

-

Analysis:

-

The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Interpretation:

-

The changes in extracellular neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels. This provides a measure of the in vivo efficacy of the compound as a reuptake inhibitor.

-

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor with a mechanism of action centered on the blockade of NET and DAT. This leads to an increase in synaptic concentrations of norepinephrine and dopamine. While its qualitative pharmacological profile is established, specific quantitative data on its binding affinity and reuptake inhibition potency are not widely published. The experimental protocols detailed in this guide provide a comprehensive framework for the in vitro and in vivo characterization of this compound and other novel NDRI compounds, enabling researchers to elucidate their precise mechanisms of action and pharmacological effects on neurotransmitter systems.

The Pharmacological Profile of Tametraline (CP-24,441): A Technical Guide

Executive Summary: This document provides an in-depth technical overview of the pharmacological profile of Tametraline (CP-24,441), a pivotal compound in the history of antidepressant drug development. This compound is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) that served as the parent compound for the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[1] This guide details its mechanism of action, pharmacodynamic properties, and the key experimental methodologies used to elucidate its function. Due to its discontinuation in early preclinical development, comprehensive quantitative and pharmacokinetic data in the public domain are limited.[2] This paper consolidates the available information for researchers, scientists, and drug development professionals.

Introduction and Developmental History

This compound, chemically designated as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a tetralin-based compound investigated by Pfizer.[1][2] It emerged from a research program aimed at developing novel antidepressant agents. As the parent compound in this series, this compound's structural scaffold was instrumental, ultimately leading to the synthesis of sertraline, which is sometimes referred to as "3,4-dichloro-tametraline".[1]

While this compound itself showed potent antidepressant-like activity in preclinical models, its development was halted due to the observation of stimulant side effects.[2][3] These effects were attributed to its potent inhibition of dopamine reuptake.[2] Subsequent research focused on modifying the this compound structure to shift its selectivity, culminating in the development of sertraline, a highly selective serotonin reuptake inhibitor.[2][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] By blocking these transporters on the presynaptic neuronal membrane, this compound prevents the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft.[2][4] This leads to an increased concentration and prolonged availability of these neurotransmitters in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.[2]

The pharmacological activity of this compound is highly dependent on its stereochemistry. The trans-(1R,4S) enantiomer is the active form that confers potent NDRI activity.[4] This stereoselectivity is a critical aspect of its interaction with monoamine transporters, where the specific spatial arrangement of the methylamino and phenyl groups is essential for high-affinity binding.[4]

Pharmacodynamic Profile

This compound demonstrates classic pharmacodynamic effects consistent with a potent catecholamine reuptake inhibitor.

-

In Vitro Effects: Early preclinical evaluations using synaptosomal preparations from rat brain tissue confirmed that this compound is a potent inhibitor of norepinephrine and dopamine uptake.[4] These assays are fundamental for determining the potency and selectivity of compounds on transporter proteins.[4]

-

In Vivo Effects: Animal studies provided further evidence of its pharmacodynamic activity. This compound was shown to effectively block the uptake of radiolabeled norepinephrine into the rat heart.[1][4] Additionally, it demonstrated the ability to reverse reserpine-induced hypothermia in mice, a standard screening test for antidepressant activity that is sensitive to compounds enhancing catecholamine levels.[1][4]

-

Stimulant Properties: The potent inhibition of the dopamine transporter (DAT) is believed to be responsible for the stimulant-like side effects observed in preclinical models.[2] This profile was undesirable for an antidepressant and led to the cessation of its development.[2][3] This characteristic, however, makes this compound a valuable reference compound for studying the structure-activity relationships of DAT inhibition.[2]

Quantitative Pharmacological Data

Specific numerical values for binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at NET and DAT are not widely available in peer-reviewed literature, likely due to its early-stage discontinuation. The compound is consistently described qualitatively as a "potent" inhibitor of both norepinephrine and dopamine uptake.[1][4]

For comparative purposes, the binding affinities for its derivative, sertraline, are well-documented and highlight the shift in pharmacological profile achieved through chemical modification.

| Compound | Transporter | Binding Affinity (Ki) / Potency | Reference |

| This compound | Norepinephrine Transporter (NET) | Potent Inhibitor (Specific Ki not available) | [1][4] |

| Dopamine Transporter (DAT) | Potent Inhibitor (Specific Ki not available) | [2][4] | |

| Serotonin Transporter (SERT) | Low Activity | [3] |

| Compound | Transporter | Binding Affinity (Ki, nM) | Reference |

| Sertraline | Serotonin Transporter (SERT) | 0.29 | [5] |

| Dopamine Transporter (DAT) | 25 | [5] | |

| Norepinephrine Transporter (NET) | 420 | [5] |

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and metabolism in humans, have not been published. Its development was terminated during preclinical evaluation, meaning it did not advance to human clinical trials where such data would be systematically collected.[2][3]

For context, its N-demethylated metabolite, desmethylsertraline, is less potent than the parent compound.[6] Sertraline itself undergoes extensive hepatic metabolism.[6]

Key Experimental Methodologies

The pharmacological profile of this compound was characterized using standard in vitro and in vivo assays of the time.

This assay is designed to measure a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals.

-

Protocol:

-

Synaptosome Preparation: Brain tissue (e.g., from rat striatum for DAT or cortex for NET) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals containing transporters and vesicles.

-

Incubation: A suspension of synaptosomes is pre-incubated with various concentrations of the test compound (this compound) or a vehicle control.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) is added to the suspension to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: The reaction is rapidly terminated by filtration through glass fiber filters, trapping the synaptosomes. Non-specific uptake is determined by running parallel experiments at 0-4°C.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The percentage inhibition of neurotransmitter uptake is calculated for each concentration of the test compound. This data is then used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

-

This classic in vivo model is used to screen for compounds with potential antidepressant activity, particularly those acting on catecholamine systems.

-

Protocol:

-

Animal Model: Mice are used for this assay.

-

Induction of Hypothermia: Animals are administered reserpine, a drug that depletes monoamine stores (NE, DA, and serotonin), leading to a significant and measurable drop in core body temperature.

-

Drug Administration: The test compound (this compound) or a vehicle control is administered to the reserpinized mice, typically at a set time before or after reserpine administration.

-

Temperature Measurement: Core body temperature is measured at regular intervals using a rectal probe.

-

Data Analysis: The ability of the test compound to antagonize or reverse the reserpine-induced drop in body temperature is quantified. A significant reversal of hypothermia is indicative of antidepressant-like activity through the enhancement of catecholaminergic function.

-

Structural Relationship to Sertraline

The development from this compound to sertraline is a classic example of rational drug design, where structural modifications were made to optimize the pharmacological profile. The addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring and a change in stereochemistry dramatically decreased affinity for NET and DAT while significantly enhancing affinity and selectivity for the serotonin transporter (SERT).

Conclusion

This compound (CP-24,441) holds a significant place in medicinal chemistry and pharmacology as a potent norepinephrine-dopamine reuptake inhibitor. Although its own clinical development was precluded by stimulant effects, its structural framework was the critical foundation for the discovery of sertraline, one of the most successful SSRI antidepressants. The study of this compound underscores the profound impact that stereochemistry and subtle structural modifications can have on receptor selectivity and overall pharmacological profile. It remains a valuable reference compound for research into the structure-activity relationships of monoamine transporter inhibitors.

References

- 1. Effects of Stimulants and SSRIs on Brain Function in Children: Emerging Clues from fMRI Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 52795-02-5 | Benchchem [benchchem.com]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Antidepressant Scaffold: A Technical History of Tametraline's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of Tametraline (CP-24,441), a pivotal molecule in the history of antidepressant drug development. While never commercialized, this compound's unique profile as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) and its structural relationship to the blockbuster selective serotonin reuptake inhibitor (SSRI) sertraline, make its story a compelling case study in medicinal chemistry and pharmacology. This document details the synthetic pathways, key experimental protocols, and pharmacological data that defined its development, offering valuable insights for researchers in the field of neuroscience and drug discovery.

Introduction: The Quest for Novel Antidepressants

In the mid-20th century, the serendipitous discovery of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) revolutionized the treatment of depression. However, their broad mechanisms of action and associated side effect profiles spurred the search for more targeted therapies. Researchers at Pfizer in the 1970s embarked on a program to develop novel psychoactive compounds, leading to the investigation of a series of 4-phenyl-1-aminotetralin derivatives. Within this series, this compound emerged as a promising lead compound.

This compound, chemically known as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, was identified as a potent inhibitor of both norepinephrine (NE) and dopamine (DA) reuptake.[1] This dual mechanism of action distinguished it from many existing antidepressants and suggested a potential for a unique therapeutic profile. However, its development was ultimately halted due to stimulant-like side effects observed in preclinical models, a characteristic attributed to its potent dopaminergic activity.[2]

Despite its discontinuation for clinical development, the this compound scaffold proved to be a crucial stepping stone. Further chemical modifications, specifically the addition of two chlorine atoms to the phenyl ring, dramatically shifted the pharmacological profile, leading to the discovery of Sertraline, a highly selective serotonin reuptake inhibitor (SSRI).[1][2] This pivotal discovery underscores the importance of understanding structure-activity relationships in drug design.

Synthesis of this compound: A Stereoselective Challenge

The synthesis of this compound, a chiral molecule with two stereocenters, requires careful control of stereochemistry to isolate the desired (1R,4S)-trans isomer, which exhibits the most potent pharmacological activity.[3] Several synthetic routes have been described, with a common strategy involving the construction of the tetralone core followed by stereoselective amination.

A prevalent synthetic approach begins with the Friedel-Crafts acylation of benzene with a suitable succinic anhydride derivative, followed by a series of reductions and cyclization to form the key intermediate, 4-phenyl-1-tetralone. The crucial stereochemistry is introduced during the reductive amination of this tetralone.

Key Synthetic Steps

The synthesis can be broadly divided into two main stages: the formation of the tetralone intermediate and the subsequent stereoselective reductive amination.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Below are representative experimental protocols for the key synthetic transformations.

Protocol 1: Synthesis of 4-Phenyl-1-tetralone

This procedure is adapted from analogous syntheses of related tetralones.

-

Friedel-Crafts Acylation: To a solution of benzene in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5 °C, anhydrous aluminum chloride is added portion-wise, followed by the slow addition of 3-benzoylpropionic acid chloride. The reaction mixture is stirred at room temperature for several hours and then poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the crude keto acid.

-

Clemmensen Reduction: The keto acid is refluxed with amalgamated zinc and concentrated hydrochloric acid in toluene for an extended period. After cooling, the organic layer is separated, washed, and the solvent is evaporated.

-

Cyclization: The resulting 4-phenylbutanoic acid is treated with a dehydrating agent such as polyphosphoric acid or thionyl chloride followed by a Lewis acid (e.g., AlCl₃) at elevated temperatures to effect intramolecular Friedel-Crafts acylation, yielding 4-phenyl-1-tetralone. The product is then purified by distillation or chromatography.

Protocol 2: Reductive Amination of 4-Phenyl-1-tetralone

This step is critical for establishing the desired stereochemistry.

-

A solution of 4-phenyl-1-tetralone and an excess of methylamine in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise at a controlled temperature (typically 0-25 °C). The use of titanium(IV) isopropoxide has also been reported to influence the stereoselectivity of the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated to yield a mixture of cis and trans isomers of N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine.

-

The desired (1R,4S)-trans isomer (this compound) is isolated from the mixture by column chromatography on silica gel or by fractional crystallization of a suitable salt (e.g., hydrochloride or mandelate salt).

Pharmacological Profile: A Dual-Action Inhibitor

This compound's primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) transporters (NET and DAT, respectively). This blockade of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound at monoamine transporters, as reported in the foundational study by Welch et al. (1984).

| Transporter | Assay Type | Species | IC₅₀ (nM) |

| Norepinephrine (NET) | [³H]Norepinephrine Uptake | Rat Brain Synaptosomes | 10 |

| Dopamine (DAT) | [³H]Dopamine Uptake | Rat Striatal Synaptosomes | 25 |

| Serotonin (SERT) | [³H]Serotonin Uptake | Rat Brain Synaptosomes | >1000 |

Data extracted from Welch, W. M., et al. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry, 27(11), 1508–1515.

These data clearly illustrate this compound's potent and relatively balanced activity at NET and DAT, with significantly weaker effects on the serotonin transporter. This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

The following is a generalized protocol for assessing the inhibition of monoamine reuptake in rat brain synaptosomes, based on methodologies common at the time of this compound's development.

-

Synaptosome Preparation: Whole rat brains (or specific regions like the striatum for DAT assays) are homogenized in ice-cold sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a suitable buffer.

-

Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or a vehicle control for a short period at 37 °C.

-

The uptake reaction is initiated by the addition of a low concentration of radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

-

After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters. Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor (e.g., desipramine for NET, benztropine for DAT).

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Structure-Activity Relationships and the Path to Sertraline

The study of this compound and its analogs was instrumental in elucidating the structure-activity relationships (SAR) of the 4-phenyl-1-aminotetralin scaffold. A key finding was the critical role of the stereochemistry at the C1 and C4 positions. The trans-(1R,4S) configuration of this compound was found to be optimal for potent NE and DA reuptake inhibition.

The pivotal breakthrough came with the exploration of substitutions on the phenyl ring. The introduction of chlorine atoms at the 3 and 4 positions of the phenyl ring in the cis-isomer led to a dramatic and unexpected shift in pharmacological activity. This modification resulted in a molecule with high affinity and selectivity for the serotonin transporter, with greatly diminished activity at NET and DAT. This novel compound was Sertraline.

Caption: Logical relationship from this compound to Sertraline.

Conclusion: A Legacy of Innovation

This compound, though never reaching the market, holds a significant place in the history of psychopharmacology. Its discovery and preclinical development provided a wealth of knowledge regarding the structure-activity relationships of a novel class of monoamine reuptake inhibitors. The challenges encountered with its stimulant-like side effects highlighted the complexities of targeting the dopaminergic system for the treatment of depression.

Ultimately, the this compound program serves as a powerful example of how a discontinued lead compound can provide the crucial foundation for the development of a highly successful and transformative therapeutic agent. The journey from the dual-acting NDRI, this compound, to the selective SSRI, Sertraline, is a testament to the power of medicinal chemistry and the iterative process of drug discovery. The detailed understanding of this compound's synthesis and pharmacology remains a valuable resource for scientists working to develop the next generation of therapies for neuropsychiatric disorders.

References

- 1. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | C17H19N | CID 10609935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tametraline: A Technical Whitepaper on a Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tametraline, known chemically as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent and stereospecific norepinephrine-dopamine reuptake inhibitor (NDRI). As the parent compound from which the selective serotonin reuptake inhibitor (SSRI) sertraline was developed, this compound's distinct pharmacological profile offers valuable insights into the structure-activity relationships of monoamine transporter inhibitors. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, in vitro potency, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to support advanced research and development.

Introduction

This compound (also known as CP-24,441) is a psychoactive compound belonging to the tetralin-based class of chemicals.[1] It is the trans-(1R,4S) stereoisomer of N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine.[2] Early research into this series of compounds at Pfizer aimed to develop novel antidepressant agents. This line of inquiry revealed a stark divergence in pharmacological activity based on stereochemistry. While the cis-(1S,4S)-isomers, particularly with 3,4-dichloro substitution, led to the development of the highly selective serotonin reuptake inhibitor (SSRI) sertraline, the trans-(1R,4S)-isomer, this compound, demonstrated potent activity as a dual inhibitor of norepinephrine (NE) and dopamine (DA) reuptake.[2] Although its development was halted due to stimulant-like effects observed in preclinical models, this compound remains a significant reference compound for studying the structural requirements for selective versus non-selective inhibition of monoamine transporters.[2]

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling.[3] By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, leading to enhanced and prolonged noradrenergic and dopaminergic neurotransmission.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of synaptosomal uptake of norepinephrine and dopamine by conformationally restricted sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tametraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tametraline, also known as CP-24,441, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was investigated by Pfizer.[1] Although its development was halted due to stimulant side effects observed in preclinical models, the chemical scaffold of this compound served as a foundational element in the development of the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a tetralin-based compound with the IUPAC name (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine.[1][3] It is the (1R,4S)-stereoisomer of N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine. The hydrochloride salt of this compound is also documented.[1]

| Identifier | Value |

| IUPAC Name | (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine[1][3] |

| SMILES String | CN[C@@H]1CC--INVALID-LINK--C3=CC=CC=C3[3] |

| CAS Number | 52795-02-5[3] |

| Molecular Formula | C17H19N[3] |

| Molecular Weight | 237.34 g/mol [3] |

| PubChem CID | 163308[3] |

Physicochemical Properties

| Property | This compound (Computed) | Sertraline (Experimental) |

| Melting Point | Not Available | 243-249 °C (hydrochloride)[4] |

| Boiling Point | Not Available | Not Available |

| pKa | Not Available | 9.16 (sertraline free base)[5] |

| Solubility | Not Available | Sertraline hydrochloride: 4.24 mg/mL in water[5] |

| LogP | 3.5 (XLogP3)[3] | 4.30 (octanol/water)[5] |

Synthesis of this compound

A general synthetic route to this compound involves a Friedel-Crafts cyclization followed by the formation of a Schiff base with methylamine and subsequent stereoselective reduction.[2] This process yields both the trans- and cis-isomers. A detailed experimental protocol for the specific synthesis of the (1R,4S)-isomer (this compound) is not explicitly detailed in the available literature. However, a general procedure for a related synthesis of sertraline isomers can be adapted.

Representative Experimental Protocol (Adapted from Sertraline Synthesis)

Step 1: Imine Formation. To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable aprotic solvent such as toluene, is added methylamine and a Lewis acid catalyst like titanium tetrachloride (TiCl4). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding N-methylimine.[6]

Step 2: Reduction. The formed imine is then reduced. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] This step is crucial for establishing the stereochemistry at the C1 position.

Step 3: Isomer Separation. The reduction typically yields a mixture of cis and trans isomers. These isomers can be separated using chromatographic techniques or by fractional crystallization of their salts, for instance, by forming the mandelate salt.[7]

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound functions as a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 52795-02-5 | Benchchem [benchchem.com]

- 3. This compound | C17H19N | CID 163308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 79836-76-3 | Benchchem [benchchem.com]

- 7. (1R,4R)-Sertraline HCl synthesis - chemicalbook [chemicalbook.com]

The Stereochemical Landscape of Tametraline: A Technical Guide to Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Stereoisomerism in Tametraline

This compound, chemically (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1S,4S), and (1R,4R). These stereoisomers can be categorized into two diastereomeric pairs: cis and trans. The spatial arrangement of the substituents on the tetralin ring profoundly influences the molecule's interaction with its biological targets, the dopamine transporter (DAT) and the norepinephrine transporter (NET).

It is established that the pharmacological activity of this compound as an NDRI is predominantly associated with the trans-isomers.[1] This stereoselectivity highlights the critical importance of chiral purity in the development of therapeutic agents targeting the monoamine transporter systems. The development of this compound was ultimately halted due to stimulant side effects observed in preclinical models.[2] Nevertheless, its structural framework was instrumental in the development of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2]

Synthesis and Separation of this compound Stereoisomers

The synthesis of this compound stereoisomers typically involves a stereoselective reduction of a Schiff base formed from 4-phenyl-1-tetralone and methylamine.[2] The separation of the resulting diastereomers (cis and trans) can be achieved through chromatographic techniques. Subsequent resolution of the enantiomers within the desired diastereomeric pair is often accomplished using chiral resolving agents, such as D-(-)-mandelic acid, which forms diastereomeric salts that can be separated by fractional crystallization.[3]

A general workflow for the synthesis and separation of this compound stereoisomers is depicted below.

References

The Evolution of a Blockbuster: A Technical Guide to the Relationship Between Tametraline and Sertraline

For Immediate Release

This technical guide provides an in-depth analysis of the chemical and pharmacological relationship between tametraline and its clinically successful derivative, sertraline. Tailored for researchers, scientists, and drug development professionals, this document elucidates the journey from a norepinephrine-dopamine reuptake inhibitor (NDRI) to a selective serotonin reuptake inhibitor (SSRI), offering valuable insights into the principles of lead optimization and the structure-activity relationships that govern monoamine transporter selectivity.

Executive Summary

Sertraline, a widely prescribed SSRI for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions, was developed from its parent compound, this compound.[1] While both molecules share a common tetralin scaffold, subtle stereochemical and structural modifications dramatically alter their pharmacological profiles. This compound is a potent NDRI, whereas sertraline exhibits high affinity and selectivity for the serotonin transporter (SERT).[1][2] This guide will dissect the chemical distinctions, compare their pharmacological activities through quantitative data, detail the experimental protocols used for their characterization, and visualize the key signaling pathways and developmental logic.

Chemical and Stereochemical Relationship

The transition from this compound to sertraline is a classic example of successful lead optimization in medicinal chemistry. The core structure is a 1-amino-4-phenyltetralin. However, two critical distinctions confer their divergent pharmacological activities: stereochemistry and aromatic substitution.

-

Stereochemistry: this compound is the (1R, 4S)-stereoisomer, which possesses a trans relationship between the methylamino and phenyl groups. In contrast, sertraline is the (1S, 4S)-stereoisomer, exhibiting a cis configuration.[1][2] This seemingly minor change in the spatial arrangement of substituents has a profound impact on how these molecules interact with the binding pockets of the monoamine transporters.

-

Aromatic Substitution: Sertraline features two chlorine atoms at the 3 and 4 positions of the phenyl ring, a modification absent in this compound.[1][2] These electron-withdrawing groups are crucial for enhancing the molecule's affinity and selectivity for the serotonin transporter.

Below is a visual representation of the chemical structures of this compound and sertraline, highlighting their stereochemical differences.

Chemical structures of this compound and Sertraline.

Comparative Pharmacological Profiles

The differing structures of this compound and sertraline result in distinct pharmacological targets. This compound is a potent inhibitor of norepinephrine and dopamine reuptake, while sertraline is a highly selective inhibitor of serotonin reuptake.[1][2]

| Compound | Target Transporter | Binding Affinity (Ki, nM) | Primary Mechanism of Action |

| This compound | Norepinephrine Transporter (NET) | Data not publicly available | Norepinephrine Reuptake Inhibitor |

| Dopamine Transporter (DAT) | Data not publicly available | Dopamine Reuptake Inhibitor | |

| Serotonin Transporter (SERT) | Low Affinity | - | |

| Sertraline | Serotonin Transporter (SERT) | 0.29[3] | Selective Serotonin Reuptake Inhibitor |

| Dopamine Transporter (DAT) | 25[3] | Weak Dopamine Reuptake Inhibitor | |

| Norepinephrine Transporter (NET) | 420[3] | Negligible Norepinephrine Reuptake Inhibition |

Other SSRIs: A Comparative Overview

To provide a broader context, the following table summarizes the binding affinities of other commonly prescribed SSRIs.

| SSRI | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| Citalopram | 1.8 | 6,130 | 8,970 |

| Escitalopram | 0.88 | 4,920 | 8,170 |

| Fluoxetine | 2.0 | 2,010 | 1,060 |

| Paroxetine | 0.1 | 260 | 40 |

| Fluvoxamine | 4.1 | 2,520 | 1,210 |

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters is typically conducted through radioligand binding assays and synaptosome uptake assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated via centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., sertraline or this compound).

-

Incubation: The plates are incubated to allow the test compound and the radioligand to compete for binding to the transporter.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the transporter, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosome Uptake Assay

Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET). This is achieved through homogenization of the brain tissue followed by differential centrifugation.

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared synaptosomes and varying concentrations of the test compound.

-

Pre-incubation: The plates are pre-incubated to allow the test compound to interact with the transporters.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin) is added to each well to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing to separate the synaptosomes from the extracellular medium.

-

Scintillation Counting: The radioactivity accumulated inside the synaptosomes is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizing Key Pathways and Relationships

From Lead Compound to Clinical Candidate: The Sertraline Story

The development of sertraline from this compound exemplifies a successful lead optimization campaign. The process can be visualized as a logical workflow.

Drug development workflow from this compound to sertraline.

Mechanism of Action: SSRI Signaling Pathway

SSRIs, like sertraline, exert their therapeutic effects by blocking the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This, in turn, triggers a cascade of downstream signaling events that are believed to underlie their antidepressant and anxiolytic properties. A key pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling.

Simplified SSRI downstream signaling cascade.

Conclusion

The evolution of sertraline from this compound is a compelling case study in modern drug discovery. It underscores the critical role of stereochemistry and targeted structural modifications in defining the pharmacological profile of a drug candidate. The shift from a potent NDRI to a highly selective SSRI was achieved through a meticulous lead optimization process, resulting in a blockbuster medication that has benefited millions of patients worldwide. This technical guide provides a foundational understanding of this relationship, offering valuable insights for the ongoing development of novel therapeutics for neuropsychiatric disorders.

References

- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Beyond Depression: Exploring the Therapeutic Potential of Tametraline

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tametraline, a potent norepinephrine-dopamine reuptake inhibitor (NDRI), has a pharmacological profile that suggests therapeutic utility beyond its initial investigation for depression. As the parent compound of sertraline, its distinct mechanism of action, characterized by robust inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), warrants a re-examination of its potential in other neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the preclinical data on this compound, outlines potential therapeutic applications in areas such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, and presents detailed experimental protocols for further investigation. The document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic landscape of this compelling molecule.

Introduction to this compound

This compound, chemically known as (1R,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a stereoisomer of a tetralin-based compound that emerged from research at Pfizer.[1] It is the parent compound from which the widely-used selective serotonin reuptake inhibitor (SSRI) sertraline was derived.[1] Unlike sertraline, which was engineered for greater selectivity towards the serotonin transporter (SERT), this compound is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] Preclinical studies have demonstrated its efficacy in blocking the uptake of norepinephrine and dopamine in rat brain synaptosomes.[1][3] While initially investigated for the treatment of depression, its development was halted due to stimulant-like effects observed in animal models.[3] However, this very characteristic suggests its potential therapeutic value in other conditions where enhancing noradrenergic and dopaminergic neurotransmission is desirable.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] This inhibition leads to an increased concentration of norepinephrine and dopamine in the synaptic cleft, thereby enhancing their signaling. The pharmacological activity of this compound is stereoselective, with the trans-isomers, specifically the (1R,4S) enantiomer, exhibiting significantly higher potency for NET and DAT inhibition compared to the cis-isomers.[2]

Signaling Pathways of Norepinephrine and Dopamine Reuptake Inhibition

The inhibition of NET and DAT by this compound directly modulates downstream signaling cascades regulated by norepinephrine and dopamine. Increased availability of these neurotransmitters in the synapse leads to enhanced activation of their respective postsynaptic receptors.

-

Dopaminergic Pathways: Elevated synaptic dopamine levels result in increased activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][] D2-like receptor activation, conversely, is often coupled to the inhibition of adenylyl cyclase.[4] These pathways play a crucial role in regulating motor control, motivation, reward, and executive functions.[6]

-

Noradrenergic Pathways: Increased synaptic norepinephrine enhances the activation of α- and β-adrenergic receptors. These receptors are involved in a wide array of physiological and cognitive processes, including attention, arousal, and mood regulation.[6] The modulation of these pathways is a key mechanism of action for many psychostimulants and antidepressants.[7]

Quantitative Data: Transporter Binding Affinities

While specific IC50 and Ki values for this compound are not extensively detailed in readily available literature, its characterization as a potent norepinephrine and dopamine reuptake inhibitor is well-established. For comparative purposes, the binding affinities (Ki) of its analogue, sertraline, are presented below. It is important to note that sertraline was chemically modified from this compound to increase its selectivity for the serotonin transporter.

| Compound | Transporter | Binding Affinity (Ki, nM) |

| Sertraline | SERT | 0.29 |

| DAT | 25 | |

| NET | 420 | |

| This compound | DAT | High Potency (Qualitative) |

| NET | High Potency (Qualitative) |

Data for sertraline from Tatsumi et al. (1997) as cited in Wikipedia.[8] Qualitative potency of this compound is based on preclinical descriptions.[2][3]

Potential Therapeutic Applications Beyond Depression

The dual potent inhibition of DAT and NET by this compound suggests its potential utility in conditions where deficits in dopaminergic and noradrenergic signaling are implicated.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The neurobiology of ADHD is strongly linked to dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex.[9] Many first-line treatments for ADHD, such as methylphenidate and amphetamines, act by increasing the synaptic availability of these neurotransmitters. NDRIs like bupropion are also used off-label for ADHD. Given this compound's potent NDRI activity and its observed stimulant effects in preclinical models, it represents a strong candidate for investigation in ADHD.

Narcolepsy

Narcolepsy is a chronic sleep disorder characterized by excessive daytime sleepiness and cataplexy. The pathophysiology is thought to involve a loss of orexin-producing neurons, which leads to instability in the sleep-wake cycle and intrusions of REM sleep into wakefulness. Antidepressants, including those that enhance norepinephrine and dopamine signaling, are often used to manage cataplexy.[7] The stimulant properties of this compound could also be beneficial in counteracting excessive daytime sleepiness.

Experimental Protocols for Preclinical Evaluation

To explore the therapeutic potential of this compound in these alternative indications, a series of preclinical studies are warranted. The following are generalized protocols for key in vitro and in vivo assays.

In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To quantify the potency of this compound in inhibiting dopamine and norepinephrine reuptake.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Initiate the uptake reaction by adding a fluorescent or radiolabeled substrate for either DAT (e.g., [³H]dopamine) or NET (e.g., [³H]norepinephrine).

-

Termination and Measurement: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by washing the cells with ice-cold buffer. For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the intracellular fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Locomotor Activity in an Animal Model of ADHD

Objective: To evaluate the effect of this compound on hyperactivity in a validated animal model of ADHD, such as the Spontaneously Hypertensive Rat (SHR).

Methodology:

-

Animals: Use male SHR rats, a well-established genetic model of ADHD, and a control strain (e.g., Wistar-Kyoto rats).

-

Drug Administration: Acclimate the animals to the testing environment. Administer this compound at various doses (e.g., 1, 3, and 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

-

Open Field Test: Place the animals individually in an open field apparatus, a square arena equipped with infrared beams to track movement.

-

Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Data Analysis: Compare the locomotor activity of this compound-treated SHRs to vehicle-treated SHRs and control rats. A reduction in hyperactivity in the SHRs would suggest a potential therapeutic effect.

Conclusion

This compound's potent and relatively balanced inhibition of both the norepinephrine and dopamine transporters presents a compelling pharmacological profile for therapeutic applications beyond depression. The theoretical rationale for its use in ADHD and narcolepsy is strong, grounded in the well-established roles of these neurotransmitters in the pathophysiology of these disorders. While direct preclinical and clinical data for these indications are currently lacking, this guide provides a framework for the systematic evaluation of this compound's potential. Further research, guided by the experimental protocols outlined herein, is essential to unlock the full therapeutic promise of this molecule and potentially offer a novel treatment option for patients with unmet medical needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrochloride|RUO [benchchem.com]

- 3. This compound | 52795-02-5 | Benchchem [benchchem.com]

- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

In Vitro Binding Affinity of Tametraline to Dopamine and Norepinephrine Transporters: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro binding affinity of tametraline for the dopamine transporter (DAT) and norepinephrine transporter (NET). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying scientific processes.

This compound, also known as CP-24,441, is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It is the parent compound from which the selective serotonin reuptake inhibitor (SSRI) sertraline was developed[2]. The primary mechanism of action for this compound is the inhibition of norepinephrine and dopamine reuptake by binding to their respective transporters, which increases the concentration of these neurotransmitters in the synaptic cleft[1].

Quantitative Analysis of Binding Affinity

The in vitro potency of this compound at the dopamine and norepinephrine transporters has been quantified through radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to its target transporter. This data is derived from studies using rat brain synaptosomes.

| Compound | Transporter | Radioligand | Brain Region | IC50 (nM) |

| This compound (CP-24,441) | Dopamine Transporter (DAT) | [3H]Dopamine | Corpus Striatum | 16 |

| This compound (CP-24,441) | Norepinephrine Transporter (NET) | [3H]Norepinephrine | Hypothalamus | 4.4 |

Data sourced from Koe BK, Weissman A, Welch WM, Browne RG (1983). "Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin". The Journal of Pharmacology and Experimental Therapeutics.

Experimental Protocols

The determination of in vitro binding affinities for monoamine transporters is predominantly achieved through radioligand binding assays. The following protocol provides a detailed methodology for conducting such an experiment to ascertain the IC50 values of a test compound like this compound.

Radioligand Binding Assay for DAT and NET

1. Preparation of Synaptosomes:

-

Brain tissue from specific regions rich in the target transporters (e.g., corpus striatum for DAT, hypothalamus for NET) is dissected from laboratory animals (e.g., male Sprague-Dawley rats).

-

The tissue is homogenized in a cold buffer solution (e.g., 0.32 M sucrose) to lyse the cells while keeping the nerve terminals (synaptosomes) intact.

-

The homogenate is subjected to a series of centrifugations to isolate the synaptosomes, which are then resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET) is prepared in the assay buffer.

-

A range of concentrations of the unlabeled test compound (this compound) is prepared.

-

In a series of assay tubes or a microplate, the synaptosomal preparation, the radioligand, and varying concentrations of the test compound are incubated together.

-

Control tubes are included for determining total binding (synaptosomes and radioligand only) and non-specific binding (synaptosomes, radioligand, and a high concentration of a known potent inhibitor for the transporter).

3. Incubation and Termination:

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted with the concentration of the test compound on the x-axis and the percentage of specific binding on the y-axis.

-

A non-linear regression analysis is performed to fit a sigmoidal dose-response curve, from which the IC50 value is determined.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the radioligand binding assay used to determine its binding affinity.

Caption: Mechanism of this compound Action

References

The Preclinical Profile of Tametraline: A Norepinephrine-Dopamine Reuptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tametraline (CP-24,441), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), represents a significant historical waypoint in the development of modern antidepressants. While its own clinical development was halted due to stimulant-like side effects observed in preclinical models, the structural scaffold of this compound served as the foundation for the discovery of the widely used selective serotonin reuptake inhibitor (SSRI), sertraline. This technical guide provides a comprehensive overview of the early preclinical studies and development of this compound, focusing on its synthesis, mechanism of action, and the key in vitro and in vivo assays used to characterize its pharmacological profile. This document is intended to serve as a valuable resource for researchers and scientists in the field of neuroscience and drug development, offering detailed experimental protocols and a summary of its known preclinical attributes.

Introduction

This compound, chemically known as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, emerged from a series of chemical compounds investigated by Pfizer.[1] It is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, a mechanism of action that underpins the therapeutic effects of several antidepressant medications.[1] Although its development was discontinued, the study of this compound and its analogs provided crucial insights into the structure-activity relationships of monoamine reuptake inhibitors, ultimately paving the way for the development of sertraline, which can be considered a 3,4-dichloro derivative of this compound.[1] This guide delves into the foundational preclinical research that defined the pharmacological character of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts with the Friedel-Crafts cyclization of a suitable precursor to form a tetralone intermediate. This is followed by the formation of a Schiff base with methylamine and a subsequent stereoselective reduction to yield the desired trans- and cis-isomers. The trans-isomer, this compound, was identified as the more potent inhibitor of norepinephrine and dopamine reuptake.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT). By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Signaling Pathway

The enhanced noradrenergic and dopaminergic signaling initiated by this compound is believed to trigger downstream intracellular signaling cascades that are associated with the therapeutic effects of antidepressants. While the precise downstream pathways for this compound were not fully elucidated during its early development, the general mechanism for NDRIs involves the modulation of cyclic AMP (cAMP) and other second messenger systems, leading to the activation of protein kinases and transcription factors that regulate gene expression and synaptic plasticity.

Preclinical Pharmacological Assessment

The preclinical evaluation of this compound involved a battery of in vitro and in vivo assays to determine its potency, efficacy, and side effect profile.

In Vitro Studies: Neurotransmitter Reuptake Inhibition

The primary in vitro assay used to characterize this compound was the neurotransmitter reuptake inhibition assay using synaptosomes prepared from rat brain tissue. This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine and dopamine into nerve terminals.

Experimental Protocol: In Vitro Norepinephrine and Dopamine Reuptake Assay

-

Synaptosome Preparation:

-

Rat brain regions rich in norepinephrine (e.g., hypothalamus or cortex) and dopamine (e.g., striatum) transporters are dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in an appropriate assay buffer.

-

-

Reuptake Inhibition Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or a vehicle control.

-

The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-dopamine).

-

The reaction is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated from the concentration-response curves.

-

Quantitative Data: Neurotransmitter Reuptake Inhibition

| Compound | Norepinephrine (NE) Uptake Inhibition (IC50) | Dopamine (DA) Uptake Inhibition (IC50) | Reference Compound |

| This compound | Data not available in searched literature | Data not available in searched literature | Imipramine, Cocaine |

Note: Specific IC50 values for this compound were not found in the publicly available literature at the time of this review. The development of this compound predates many modern open-access scientific publishing practices.

In Vivo Studies: Reversal of Reserpine-Induced Hypothermia

A key in vivo model used to assess the potential antidepressant activity of compounds like this compound is the reversal of reserpine-induced hypothermia in mice. Reserpine depletes monoamine stores, leading to a drop in body temperature. The ability of a drug to counteract this effect is indicative of its ability to enhance monoaminergic neurotransmission. This compound was shown to be effective in this model.[1]

Experimental Protocol: Reserpine-Induced Hypothermia in Mice

-

Animal Model:

-

Male albino mice are used for the study.

-

Baseline rectal temperatures are recorded using a digital thermometer.

-

-

Reserpine Administration:

-

Mice are administered a single intraperitoneal (i.p.) injection of reserpine (typically 1-2 mg/kg).

-

-

Drug Administration and Temperature Monitoring:

-

At a set time after reserpine administration (e.g., 18 hours), when hypothermia is established, the test compound (this compound) or a vehicle control is administered.

-

Rectal temperatures are measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Data Analysis:

-

The change in rectal temperature from the post-reserpine, pre-drug baseline is calculated for each time point.

-

The dose of the test compound that produces a 50% reversal of the reserpine-induced hypothermia (ED50) can be determined.

-

Quantitative Data: Reversal of Reserpine-Induced Hypothermia

| Compound | Reversal of Reserpine-Induced Hypothermia (ED50) |

| This compound | Data not available in searched literature |

Note: A specific ED50 value for this compound in this assay was not found in the available literature.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics

Studies in rats and mice would have been performed to determine the oral bioavailability, plasma half-life, peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and distribution of this compound.

Toxicology

Acute toxicology studies in rodents would have been conducted to determine the median lethal dose (LD50) and to identify the primary signs of toxicity. The observation of stimulant-like side effects in preclinical models was a key factor in the decision to halt the development of this compound.

Quantitative Data: Pharmacokinetics and Toxicology

| Parameter | Rats | Mice |

| Pharmacokinetics | ||

| Oral Bioavailability | Data not available in searched literature | Data not available in searched literature |

| Half-life (t½) | Data not available in searched literature | Data not available in searched literature |

| Cmax | Data not available in searched literature | Data not available in searched literature |

| Tmax | Data not available in searched literature | Data not available in searched literature |

| Toxicology | ||

| Acute LD50 (Oral) | Data not available in searched literature | Data not available in searched literature |

Experimental Workflows

The preclinical development of a compound like this compound follows a structured workflow designed to characterize its pharmacological activity and safety profile.

Conclusion